molecular formula C19H21FN2O2 B5700335 [4-(2-ETHOXYPHENYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE

[4-(2-ETHOXYPHENYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE

Cat. No.: B5700335
M. Wt: 328.4 g/mol
InChI Key: RYWXJVIGRCHWQR-UHFFFAOYSA-N
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Description

4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE: is a complex organic compound with the molecular formula C17H18FN3O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

The synthesis of 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE typically involves the reaction of 4-(2-ethoxyphenyl)piperazine with 4-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs) . The compound binds to these receptors, modulating their activity and influencing various signaling pathways . This interaction can lead to changes in neurotransmitter release , receptor sensitivity , and cellular responses , which are crucial in the treatment of neurological and psychiatric disorders .

Comparison with Similar Compounds

4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE: can be compared to other piperazine derivatives, such as:

  • 4-(2-Methoxyphenyl)piperazinomethanone
  • 4-(2-Chlorophenyl)piperazinomethanone
  • 4-(2-Methylphenyl)piperazinomethanone

These compounds share a similar core structure but differ in their substituents , which can significantly affect their chemical properties and biological activities . The unique combination of the ethoxy and fluoro groups in 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE imparts distinct pharmacological properties and receptor binding affinities , making it a valuable compound for research and development .

Properties

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-2-24-18-6-4-3-5-17(18)21-11-13-22(14-12-21)19(23)15-7-9-16(20)10-8-15/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWXJVIGRCHWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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